molecular formula C11H15ClO B3008079 {[(4-Chlorobutan-2-yl)oxy]methyl}benzene CAS No. 90812-69-4

{[(4-Chlorobutan-2-yl)oxy]methyl}benzene

Cat. No. B3008079
CAS RN: 90812-69-4
M. Wt: 198.69
InChI Key: RFDFBSQVWITGTI-UHFFFAOYSA-N
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Description

{[(4-Chlorobutan-2-yl)oxy]methyl}benzene is a chemical compound with the CAS Number: 90812-69-4 . It has a molecular weight of 198.69 . The IUPAC name for this compound is [(3-chloro-1-methylpropoxy)methyl]benzene .


Molecular Structure Analysis

The molecular formula of {[(4-Chlorobutan-2-yl)oxy]methyl}benzene is C11H15ClO . The InChI Code for this compound is 1S/C11H15ClO/c1-10(7-8-12)13-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of {[(4-Chlorobutan-2-yl)oxy]methyl}benzene include a molecular weight of 198.69 . Unfortunately, specific details such as boiling point and other properties were not available in the sources I found.

Scientific Research Applications

  • Crystal Structure Analysis :

    • Dunitz et al. (1962) conducted a study on the crystal structure of benzene derivatives, specifically focusing on 1,2,3,4-tetramethylcyclobutadiene-nickel dichloride and its benzene containing solvate. This research provides insights into the molecular arrangement and interactions of benzene derivatives in crystalline form (Dunitz, Mez, Mills, & Shearer, 1962).
  • Stereochemistry in Chemical Reactions :

    • A study by Suga et al. (1981) explored the stereochemistry of Friedel-Crafts alkylation of benzene with optically active 2-chlorobutane. This research is significant for understanding the stereospecific reactions involving benzene derivatives (Suga, Segi, Kitano, Masuda, & Nakajima, 1981).
  • Supramolecular Chemistry :

    • Research by Cui and Lan (2007) on 1,4-bis{[2-(pyridin-2-yl)-1H-imidazol-1-yl]methyl}benzene dihydrate demonstrates the importance of hydrogen bonding in forming supramolecular structures. This study contributes to the understanding of molecular interactions and assembly in benzene derivatives (Cui & Lan, 2007).
  • Molecular Aggregation :

    • Matwijczuk et al. (2016) investigated the effects of solvent on molecular aggregation in certain benzene derivatives. Their findings highlight the influence of solvents on the behavior of these compounds, which is crucial for applications in various chemical processes (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).
  • Synthesis of Benzimidazoles :

    • A study by Rashid, Husain, and Mishra (2012) focused on the synthesis of benzimidazoles bearing oxadiazole nucleus as anticancer agents. This research illustrates the potential medical applications of benzene derivatives in drug development (Rashid, Husain, & Mishra, 2012).
  • Chemical Synthesis and Biological Evaluation :

Mechanism of Action

Mode of Action

Benzene derivatives are known to undergo nucleophilic reactions . The compound might interact with its targets through a similar mechanism, leading to changes in the target’s function.

Biochemical Pathways

Benzene and its derivatives are known to be involved in various biochemical reactions, including nucleophilic substitutions . Therefore, it can be hypothesized that {[(4-Chlorobutan-2-yl)oxy]methyl}benzene might affect similar pathways, leading to downstream effects.

properties

IUPAC Name

4-chlorobutan-2-yloxymethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO/c1-10(7-8-12)13-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDFBSQVWITGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCl)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[(4-Chlorobutan-2-yl)oxy]methyl}benzene

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